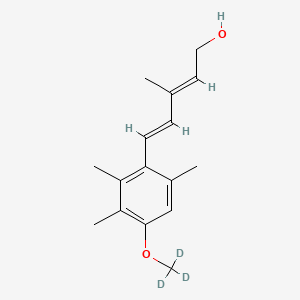

5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol

Description

5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol (CAS: 1185234-83-6) is a deuterated aromatic alcohol featuring a methoxy group substituted with three deuterium atoms (‑OCD₃) at the para position of a 2,3,6-trimethylphenyl ring. This compound serves as a critical intermediate in synthesizing aromatic analogs of retinal and retinoic acid, which are pivotal in drug discovery and biochemical research . Its deuterated structure enhances metabolic stability, making it valuable for pharmacokinetic studies .

Key properties include:

- Molecular Formula: C₁₆H₁₇D₃O₂

- Physical State: Solid (white to pale yellow)

- Solubility: Soluble in acetone, chloroform, dichloromethane, and methanol .

- Applications: Retinoid analog synthesis, isotopic labeling studies .

Properties

Molecular Formula |

C16H22O2 |

|---|---|

Molecular Weight |

249.36 g/mol |

IUPAC Name |

(2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol |

InChI |

InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/b7-6+,11-8+/i5D3 |

InChI Key |

PAESCFRMRPPDGE-LYNMLNAESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/CO)/C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol involves the synthesis of the aromatic core with specific methyl substitutions and a trideuteriomethoxy group, followed by the construction of the conjugated pentadienol side chain. The deuterium labeling is introduced specifically in the methoxy group to facilitate isotopic tracing.

Synthesis of the Aromatic Core: 2,3,6-Trimethylphenol Derivative

The key aromatic intermediate, 2,3,6-trimethylphenol, is typically synthesized via catalytic alkylation of cresol derivatives or condensation reactions involving diethyl ketone and C4 building blocks such as crotonaldehyde or methyl vinyl ketone.

According to patent DE4414877A1, the catalytic alkylation of n-cresol in the gas phase produces isomer mixtures, from which the desired 2,3,6-trimethylphenol is isolated with difficulty and loss. Alternative methods involve condensation reactions yielding trimethylcyclohexenone intermediates, which require further dehydrogenation to the phenol derivative.

For the deuterated methoxy group, the methoxy substituent is introduced as trideuteriomethoxy (OCD3), often via methylation of the phenol with trideuteriomethyl iodide or similar reagents under basic conditions.

Construction of the Pentadienol Side Chain

The pentadienol side chain (3-methyl-2,4-pentadien-1-ol) is attached to the aromatic ring through a carbon-carbon bond at the 5-position.

A common synthetic approach involves the use of allylic alcohol intermediates that can be oxidized or reduced to the desired conjugated dienes.

For example, the oxidation of allylic alcohols to aldehydes using manganese(IV) oxide (MnO2) in the presence of sodium carbonate in dichloromethane at ambient temperature has been reported to yield high purity conjugated aldehydes, which can then be converted to the corresponding alcohols by reduction.

Specific Preparation of this compound

The exact synthetic route for the deuterated compound is proprietary and typically involves:

Starting from 2,3,6-trimethylphenol, methylation with trideuteriomethylating agents to introduce the OCD3 group.

Formation of the pentadienyl side chain via Wittig or Horner–Wadsworth–Emmons olefination reactions using appropriately substituted aldehydes or phosphonium ylides to establish the conjugated diene system.

Final reduction or functional group manipulation to yield the pentadien-1-ol moiety.

The product is purified by flash column chromatography and characterized by NMR (including deuterium NMR), mass spectrometry, and other analytical methods.

Analytical Data and Research Results

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1. Synthesis of 2,3,6-trimethylphenol | Catalytic alkylation or condensation methods to obtain phenol core | Catalysts, cresol, crotonaldehyde or methyl vinyl ketone | Variable |

| 2. Methylation with trideuteriomethyl group | Introduction of OCD3 group via methylation | Trideuteriomethyl iodide, base | High |

| 3. Formation of pentadienyl side chain | Olefination reactions to build conjugated diene | Wittig or Horner–Wadsworth–Emmons reagents | Moderate |

| 4. Oxidation/reduction steps | MnO2 oxidation of allylic alcohols to aldehydes, reduction to alcohol | MnO2, Na2CO3, CH2Cl2, reducing agents | 70-90 |

| 5. Purification | Flash column chromatography | Silica gel, appropriate solvents | High |

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacology.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Aldehyde Derivative: (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal

- Molecular Formula : C₁₆H₁₇D₃O₂ (same as the parent alcohol but with an aldehyde group).

- Key Differences : The terminal hydroxyl group is oxidized to an aldehyde, increasing electrophilicity and reactivity in condensation reactions.

- Applications: Precursor for synthesizing retinoid derivatives .

- Storage : Requires storage at -86°C in amber vials under inert atmosphere .

b. Ethyl Ester Derivative: Ethyl (2E,4E)-5-[4-(²H₃)methoxy-2,3,6-trimethylphenyl]-3-methylpenta-2,4-dienoate

- Molecular Formula : C₂₀H₂₃D₃O₃.

- Key Differences : The hydroxyl group is esterified with ethyl, altering solubility (lipophilic) and stability.

- Applications: Used in esterification reactions to modify retinoid bioavailability .

c. Phosphonium Salt: 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienyl Triphenylphosphonium Bromide

- CAS : 62285-98-6.

- Molecular Formula : C₃₄H₃₆BrOP.

- Key Differences : The hydroxyl group is replaced with a triphenylphosphonium bromide moiety, enabling use in Wittig reactions.

- Applications: Intermediate in Acitretin (retinoid drug) synthesis .

Isotopic vs. Non-Deuterated Analogs

a. Non-Deuterated Analog: 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol

- Key Differences : Lacks deuterium in the methoxy group, leading to faster metabolic degradation.

- Research Impact : Deuterated versions exhibit prolonged half-life in vivo, crucial for tracer studies .

b. Cyclohexenyl Variant: 3-Methyl-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-2,4-dien-1-ol

Supplier Landscape and Availability

- 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol: Supplied by Santa Cruz Biotechnology and CIL (Cambridge Isotope Laboratories) under stringent quality controls .

- Phosphonium Salt : Available from Hangzhou Deli Chemical in 25 kg drums, meeting enterprise standards (≥98% purity) .

- Global Reach : Suppliers span China, India, Canada, and the U.S., ensuring broad accessibility for pharmaceutical R&D .

Biological Activity

5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. This article examines the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H22O2

- Molecular Weight : 246.34468 g/mol

- IUPAC Name : (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol

- CAS Number : 1185234-83-6

The biological activity of this compound is primarily related to its interaction with retinoid receptors and other molecular targets. Retinoids are known to influence cell growth and differentiation by binding to nuclear receptors that regulate gene expression. This compound's unique structure allows it to potentially modulate these pathways effectively.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple methyl groups in the compound may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Properties

Studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines and chemokines. This suggests potential applications in treating inflammatory diseases by modulating immune responses.

Anticancer Potential

Preliminary studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

-

In Vitro Studies :

- A study demonstrated that analogs of this compound inhibited the proliferation of specific cancer cell lines by inducing cell cycle arrest and apoptosis.

- The compound showed a dose-dependent effect on reducing the viability of human cancer cells in vitro.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in treated cells. |

| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages. |

| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol?

Answer:

The synthesis typically involves multi-step protocols, including:

- Friedel-Crafts alkylation to introduce the methoxy-d3 and trimethylphenyl groups.

- Conjugated diene formation via Wittig or Horner-Wadsworth-Emmons reactions to construct the 2,4-pentadienol backbone.

- Deuterium labeling at the methoxy group using deuterated methanol (CD3OD) under acid catalysis to achieve isotopic purity .

Key considerations: Use anhydrous conditions and inert atmospheres to prevent side reactions. Purification often requires column chromatography with silica gel and deuterated solvents to retain isotopic integrity .

Basic: How is the compound characterized using spectroscopic and chromatographic techniques?

Answer:

- NMR Spectroscopy:

- 1H NMR identifies non-deuterated protons (e.g., methyl groups at positions 2, 3, 6). The methoxy-d3 group shows no proton signal, confirmed by 13C NMR (δ ~50–55 ppm for C-O-CD3) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the pentadienol chain .

- Mass Spectrometry (HRMS):

- Exact mass analysis confirms the molecular formula (e.g., [M+H]+ or [M+Na]+ ions) and isotopic distribution from deuterium labeling .

- HPLC/GC-MS: Validates purity and detects residual solvents or byproducts .

Basic: What safety protocols are critical during handling and storage?

Answer:

- Hazards: Acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Handling:

- Storage:

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

Discrepancies often arise from:

- Dynamic isomerism: The pentadienol chain may exhibit cis-trans isomerism, altering coupling constants (J values) in NMR. Use variable-temperature NMR to assess equilibrium .

- Deuterium isotope effects: Deuterium in the methoxy group slightly shifts adjacent proton signals. Compare with non-deuterated analogs .

- Sample purity: Trace impurities (e.g., residual solvents) mimic splitting patterns. Validate via TLC or HPLC .

Advanced: What experimental models assess the environmental fate of this compound?

Answer:

- Abiotic degradation:

- Hydrolysis studies at varying pH (e.g., pH 5–9 buffers) to measure half-life.

- Photolysis under UV light simulates sunlight-driven breakdown .

- Biotic degradation:

- Use soil microcosms or activated sludge to track microbial metabolism via LC-MS/MS .

- Partitioning studies:

- Octanol-water coefficients (log Kow) predict bioaccumulation potential .

Advanced: How to design a bioactivity assay accounting for stereochemical and isotopic effects?

Answer:

- Isotope control groups: Compare deuterated vs. non-deuterated analogs to isolate isotope effects on receptor binding .

- Stereoselective synthesis: Prepare E/Z isomers via controlled reaction conditions (e.g., low temperature for kinetic control) .

- In vitro assays: Use cell lines expressing target receptors (e.g., GPCRs) with dose-response curves (IC50/EC50) .

- Statistical design: Apply randomized block designs with split-split plots to account for biological variability .

Advanced: What strategies stabilize the compound under varying pH and temperature conditions?

Answer:

- pH stability:

- Buffered solutions (pH 4–7) minimize hydrolysis of the methoxy group. Avoid strong acids/bases to prevent demethylation .

- Thermal stability:

- Light sensitivity:

- Amber glassware or UV-filtered containers prevent photodegradation of the diene system .

Advanced: How does the compound’s conformation influence its interaction with biological targets?

Answer:

- Molecular docking: Use X-ray crystallography (e.g., from benzothiazole analogs ) to model binding pockets.

- Dynamic simulations: MD simulations (10–100 ns) reveal conformational flexibility in the pentadienol chain, affecting binding kinetics .

- SAR studies: Modify substituents (e.g., methyl vs. ethyl groups) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.